![molecular formula C19H17NO3S B7540542 N-(2-Biphenylyl)-4-methoxybenzenesulfonamide](/img/structure/B7540542.png)
N-(2-Biphenylyl)-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-(2-Biphenylyl)-4-methoxybenzenesulfonamide, commonly known as BMS-191011, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by Bristol-Myers Squibb and has since been the subject of numerous scientific studies. In
Mécanisme D'action
BMS-191011 acts as a selective antagonist of the TRPV1 receptor, which is a non-selective cation channel involved in pain sensation and inflammation. By blocking this receptor, BMS-191011 reduces pain and inflammation in animal models. BMS-191011 has also been shown to have an allosteric effect on the TRPV1 receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
BMS-191011 has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce hyperalgesia and allodynia in animal models of neuropathic pain. BMS-191011 has been shown to have a high affinity for the TRPV1 receptor, which is involved in pain sensation and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-191011 has several advantages for lab experiments. It has a high affinity for the TRPV1 receptor, which makes it a useful tool for studying the role of this receptor in pain sensation and inflammation. BMS-191011 is also relatively easy to synthesize, which makes it readily available for research purposes. However, BMS-191011 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in animal models. BMS-191011 also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on BMS-191011. One area of interest is its potential use in the treatment of neuropathic pain. BMS-191011 has been shown to reduce hyperalgesia and allodynia in animal models of neuropathic pain, and further studies are needed to determine its effectiveness in humans. Another area of interest is its potential use in the treatment of cancer. BMS-191011 has been shown to have anti-tumor effects in animal models, and further studies are needed to determine its effectiveness in humans. Finally, BMS-191011 may have potential applications in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid-beta-induced neurotoxicity in vitro. Further studies are needed to determine its effectiveness in animal models of Alzheimer's disease.
Applications De Recherche Scientifique
BMS-191011 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, cancer, and Alzheimer's disease. BMS-191011 has been shown to have a high affinity for the TRPV1 receptor, which is involved in pain sensation and inflammation.
Propriétés
IUPAC Name |
4-methoxy-N-(2-phenylphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-23-16-11-13-17(14-12-16)24(21,22)20-19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOJVCQKHFVVIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biphenyl-2-yl-4-methoxy-benzenesulfonamide |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.